

Physical and chemical properties of 2-(Benzylxy)pyridine-4-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Benzylxy)pyridine-4-boronic acid

Cat. No.: B595779

[Get Quote](#)

An In-depth Technical Guide to **2-(Benzylxy)pyridine-4-boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

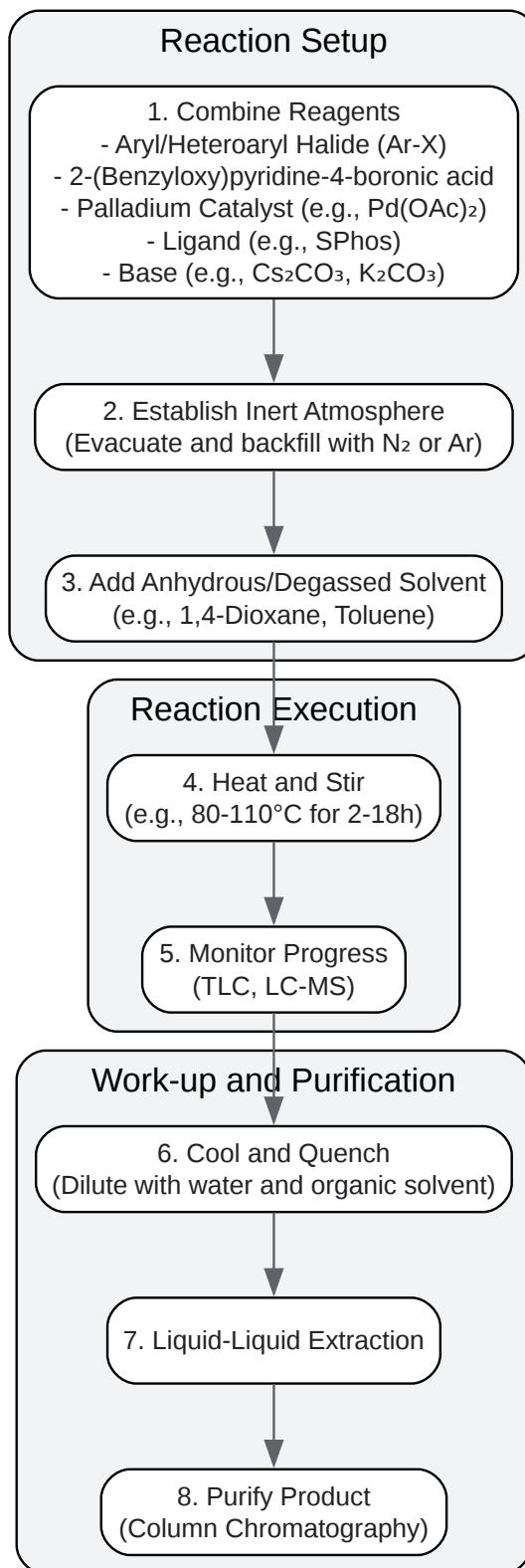
2-(Benzylxy)pyridine-4-boronic acid (CAS No. 1256355-62-0) is a heterocyclic organoboron compound of significant interest in medicinal chemistry and organic synthesis.^[1] Its structure, incorporating a pyridine ring, a benzylxy protecting group, and a reactive boronic acid moiety, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.^{[2][3]} This guide provides a comprehensive overview of its physical and chemical properties, outlines a general protocol for its primary application in Suzuki-Miyaura cross-coupling reactions, and details common analytical methods for its characterization.

Core Physical and Chemical Properties

The fundamental properties of **2-(Benzylxy)pyridine-4-boronic acid** are summarized below. This data is crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Reference
CAS Number	1256355-62-0	[1]
Molecular Formula	C ₁₂ H ₁₂ BNO ₃	[1]
Molecular Weight	229.04 g/mol	[1]
Appearance	White to off-white solid/powder	[4]
Storage Conditions	Store under an inert atmosphere, in a freezer (-20°C)	[1] [4]

Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported across public datasheets and should be determined empirically for each batch.


Chemical Reactivity and Applications

The primary utility of **2-(BenzylOxy)pyridine-4-boronic acid** in drug discovery and organic synthesis is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[\[5\]](#)[\[6\]](#) This reaction forms a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, a foundational transformation for constructing the complex biaryl scaffolds prevalent in many biologically active molecules.[\[3\]](#)[\[7\]](#)[\[8\]](#)

The pyridine nitrogen atom influences the electronic properties of the molecule, making it a key component for synthesizing compounds that can interact with biological targets.[\[6\]](#) The benzylOxy group serves as a protecting group for the 2-pyridone tautomer, which can be removed in a later synthetic step if required.

Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using a pyridine boronic acid like **2-(BenzylOxy)pyridine-4-boronic acid**.

[Click to download full resolution via product page](#)

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized method adapted from procedures for coupling pyridine boronic acids with aryl halides and should be optimized for specific substrates.[\[5\]](#)[\[8\]](#)

Materials:

- **2-(Benzyl)pyridine-4-boronic acid** (1.2 equivalents)
- Aryl/Heteroaryl Halide (1.0 equivalent)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$) (2-5 mol%)
- Phosphine Ligand (e.g., SPhos, RuPhos) (4-10 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3) (2.0-3.0 equivalents)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
- Schlenk flask or reaction vial with a septum
- Inert gas supply (Nitrogen or Argon)
- Standard glassware for work-up and purification

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, **2-(Benzyl)pyridine-4-boronic acid**, palladium catalyst, ligand, and base.
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[\[5\]](#)
- Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.
- Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110°C) and stir the mixture vigorously for the required time (typically 2-18 hours).

- Monitoring: Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[5\]](#)
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
- Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude product using flash column chromatography.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of **2-(Benzyl)pyridine-4-boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Challenge: Boronic acids can form cyclic trimeric anhydrides (boroxines) through dehydration, which can lead to complex or broad NMR spectra.[\[9\]](#)
- Protocol: To obtain a clean spectrum, dissolve the sample in a deuterated alcohol like methanol-d₄. The solvent will break up the boroxine oligomers, although the acidic B-OH protons will exchange with the solvent and become invisible.[\[9\]](#) Alternatively, rigorous drying under high vacuum can favor the formation of the single boroxine species.
- Expected Spectra:
 - ¹H NMR should show distinct peaks for the protons on the pyridine ring and the benzyl group.
 - ¹³C NMR will show corresponding signals for the carbon atoms.
 - ¹¹B NMR can be used to confirm the presence of the boron atom.

Mass Spectrometry (MS):

- Protocol: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is used to confirm the molecular formula by providing a highly accurate mass measurement.

High-Performance Liquid Chromatography (HPLC):

- Protocol: HPLC is used to determine the purity of the compound. A standard protocol would involve a C18 reverse-phase column with a gradient elution system, typically using acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

The logical flow for quality control analysis is depicted below.

[Click to download full resolution via product page](#)

Workflow for the analytical quality control of the title compound.

Safety and Handling

Boronic acids are generally considered irritants. Standard laboratory safety precautions should be followed.

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Storage:** As a moisture-sensitive compound, it should be stored tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) in a freezer to prevent degradation.[\[1\]](#)[\[4\]](#)

Conclusion

2-(BenzylOxy)pyridine-4-boronic acid is a versatile and valuable reagent for synthetic chemists, particularly in the field of drug discovery. Its utility in constructing C-C bonds via the Suzuki-Miyaura coupling allows for the efficient synthesis of novel pyridine-containing compounds. A thorough understanding of its properties, reactivity, and proper handling is essential for its successful application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1256355-62-0|(2-(BenzylOxy)pyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. nbino.com [nbino.com]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. nbino.com [nbino.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]

- To cite this document: BenchChem. [Physical and chemical properties of 2-(Benzyl)pyridine-4-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b595779#physical-and-chemical-properties-of-2-benzylpyridine-4-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com